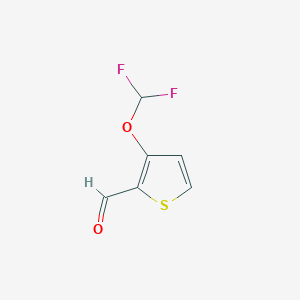
3-(Difluoromethoxy)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C6H4F2O2S. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the difluoromethoxy group and the aldehyde functional group makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group . Another method involves the chloromethylation of thiophene followed by oxidation to form the aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the Vilsmeier-Haack reaction is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethoxy)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.
Major Products Formed
Oxidation: 3-(Difluoromethoxy)thiophene-2-carboxylic acid.
Reduction: 3-(Difluoromethoxy)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Difluoromethoxy)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The difluoromethoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
3-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the difluoromethoxy group, leading to different chemical properties.
Uniqueness
The presence of the difluoromethoxy group in 3-(Difluoromethoxy)thiophene-2-carbaldehyde imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H4F2O2S |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
3-(difluoromethoxy)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H4F2O2S/c7-6(8)10-4-1-2-11-5(4)3-9/h1-3,6H |
Clé InChI |
UHYMTKYUCJFTRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1OC(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)

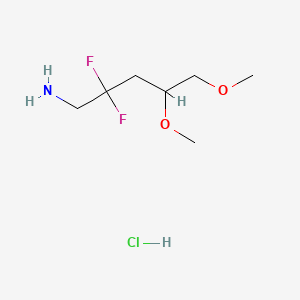

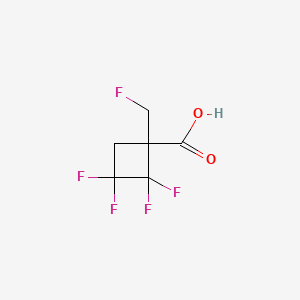
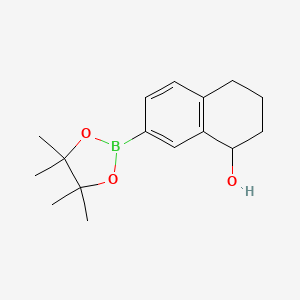
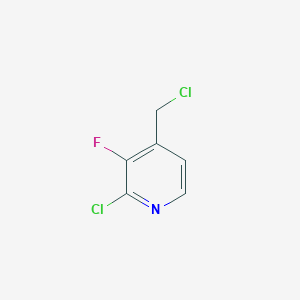
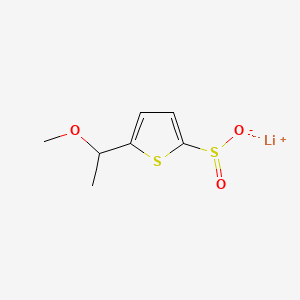
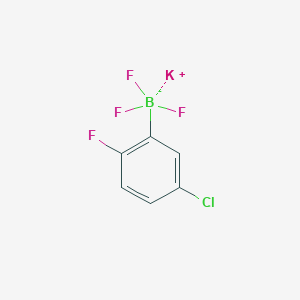
![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
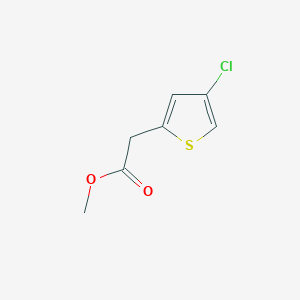
![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)
